molecular formula C14H28O6 B013809 Octyl-beta-D-glucopyranoside CAS No. 29836-26-8

Octyl-beta-D-glucopyranoside

Cat. No.: B013809
CAS No.: 29836-26-8
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-Octylglucoside: is a nonionic surfactant frequently used to solubilize integral membrane proteins for studies in biochemistry. Structurally, it is a glycoside derived from glucose and octanol. It is known for its ability to make lipid bilayers less stiff, similar to other nonphysiological amphiphiles like Genapol X-100 and Triton X-100 .

Mechanism of Action

Target of Action

Octyl Beta-D-Glucopyranoside (OBG) is primarily targeted towards membrane-bound proteins . It is a non-ionic detergent that is frequently used to solubilize these proteins for studies in biochemistry .

Mode of Action

OBG interacts with its targets, the membrane-bound proteins, by solubilizing them in their native state . It is a glycoside derived from glucose and octanol . Its well-defined chemical structure, small uniform micelles, and high water solubility make it superior to most other nonionic detergents for membrane solubilization .

Biochemical Pathways

OBG affects the biochemical pathways related to the functioning of membrane-bound proteins. It has been documented that the capabilities of lipid-based systems improve when they combine with polymers, proteins, and sugars . OBG combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .

Pharmacokinetics

It is known that obg is used in the preparation of lipid vesicles , which could have potential properties to use as nanovesicles for drug delivery . This suggests that OBG may have a role in drug delivery systems, potentially affecting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs.

Result of Action

The result of OBG’s action is the solubilization and isolation of membrane proteins. It has been shown to increase the resolution of proteins in 2D gels . Furthermore, lipid vesicles containing OBG loaded with ibuprofen demonstrated good stability after 3 months of storage .

Action Environment

The action of OBG can be influenced by environmental factors. For instance, the presence of cholesterol can act synergistically in polar–nonpolar spaces of the DPPC bilayer, where the hydrophobic nature of ibuprofen leads to incorporation into this hybrid core, which implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Biochemical Analysis

Biochemical Properties

Octyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization and crystallization of membrane proteins . It disrupts hydrophobic interactions while maintaining protein structure, enabling the solubilization and purification of membrane proteins .

Cellular Effects

Octyl beta-D-glucopyranoside has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to completely inhibit cavitation-induced cell lysis in vitro .

Molecular Mechanism

The mechanism of action of Octyl beta-D-glucopyranoside involves its interaction with the lipid bilayer of cells. It has been found that Octyl beta-D-glucopyranoside can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer, where the hydrophobic nature of certain substances leads to incorporation into this hybrid core . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Temporal Effects in Laboratory Settings

In laboratory settings, Octyl beta-D-glucopyranoside has demonstrated good stability over time. For instance, lipid vesicles containing Octyl beta-D-glucopyranoside at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Transport and Distribution

Octyl beta-D-glucopyranoside is known to interact with the lipid bilayer of cells, suggesting that it may be transported and distributed within cells and tissues via this mechanism .

Subcellular Localization

Given its interaction with the lipid bilayer of cells, it is likely that it is localized to the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: B-Octylglucoside can be synthesized via enzymatic methods, particularly through reverse hydrolysis reactions catalyzed by engineered β-glucosidase in non-aqueous reaction systems. The highest yield of B-Octylglucoside (67 mol%) was obtained in a reaction containing 0.5 M glucose, 3 units per milliliter enzyme in 20% (v/v) octanol, and 70% (v/v) [BMIm][PF6] at 30°C .

Industrial Production Methods: Industrial production methods for B-Octylglucoside typically involve the use of organic solvents, ionic liquids, and co-solvent mixtures. These methods leverage the regio- and stereo-selectivity of enzyme-catalyzed reactions under mild conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: B-Octylglucoside primarily undergoes hydrolysis reactions. It can also participate in transglucosylation reactions, where glucose is transferred to another molecule.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by β-glucosidase in the presence of water.

    Transglucosylation: Requires activated glucosyl donors and specific enzymes.

Major Products:

Comparison with Similar Compounds

Comparison: B-Octylglucoside is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective for solubilizing membrane proteins without denaturing them. Compared to decyl glucoside and lauryl glucoside, B-Octylglucoside has a shorter alkyl chain, which can influence its solubilizing properties and critical micelle concentration .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042234
Record name Octyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS]
Record name n-Octyl-beta-D-glucoside
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21357
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

29836-26-8, 41444-50-2
Record name Octyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29836-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-O-octyl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRYLYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl-beta-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Octyl-beta-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Octyl-beta-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Octyl-beta-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
Octyl-beta-D-glucopyranoside
Reactant of Route 6
Octyl-beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.